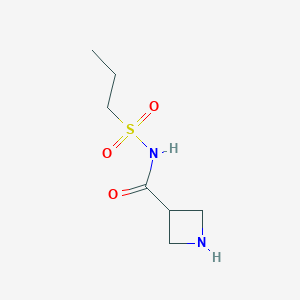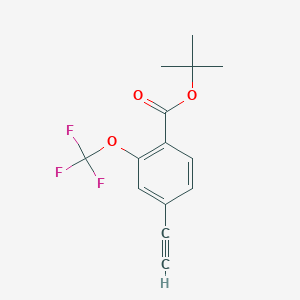
Uridylyl-(3',5')-uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridylyl-(3’,5’)-uridine is a dinucleotide composed of two uridine molecules linked by a phosphodiester bond between the 3’ hydroxyl group of one uridine and the 5’ hydroxyl group of the other. This compound is significant in various biochemical processes and is often studied for its role in RNA structure and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of uridylyl-(3’,5’)-uridine typically involves the coupling of two uridine molecules. This can be achieved through phosphoramidite chemistry, where the 5’-hydroxyl group of one uridine is activated and coupled with the 3’-hydroxyl group of another uridine in the presence of a coupling agent such as tetrazole. The reaction is usually carried out in an anhydrous solvent like acetonitrile under inert conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of uridylyl-(3’,5’)-uridine may involve large-scale phosphoramidite synthesis or enzymatic methods. Enzymatic synthesis can be more environmentally friendly and cost-effective, utilizing enzymes like nucleotidyl transferases to catalyze the formation of the phosphodiester bond.
Analyse Chemischer Reaktionen
Types of Reactions: Uridylyl-(3’,5’)-uridine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be cleaved by hydrolytic enzymes such as ribonucleases.
Oxidation and Reduction: While less common, the uridine moieties can undergo oxidation or reduction under specific conditions.
Substitution: The uridine bases can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Hydrolysis: Typically involves ribonucleases or acidic/basic conditions.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Substitution: Requires nucleophilic reagents and appropriate catalysts.
Major Products Formed:
Hydrolysis: Produces uridine monophosphate and free uridine.
Oxidation: Can lead to the formation of uracil derivatives.
Substitution: Results in modified uridine derivatives.
Wissenschaftliche Forschungsanwendungen
Uridylyl-(3’,5’)-uridine has numerous applications in scientific research:
Chemistry: Used as a model compound to study RNA structure and dynamics.
Biology: Plays a role in understanding RNA processing and function.
Medicine: Investigated for its potential in antiviral therapies and as a biomarker for certain diseases.
Industry: Utilized in the synthesis of oligonucleotides and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of uridylyl-(3’,5’)-uridine involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. It can act as a substrate for various enzymes, including ribonucleases and nucleotidyl transferases, affecting RNA stability and processing. The molecular targets include RNA polymerases and ribonucleases, which interact with the compound during RNA synthesis and degradation.
Vergleich Mit ähnlichen Verbindungen
- Uridylyl-(3’,5’)-cytidine
- Uridylyl-(3’,5’)-adenosine
- Uridylyl-(3’,5’)-guanosine
Comparison: Uridylyl-(3’,5’)-uridine is unique due to its specific uridine-uridine linkage, which can influence its interaction with enzymes and RNA molecules differently compared to other dinucleotides. For instance, uridylyl-(3’,5’)-cytidine has a cytidine instead of a second uridine, which can alter its biochemical properties and interactions.
Eigenschaften
Molekularformel |
C18H23N4O14P |
|---|---|
Molekulargewicht |
550.4 g/mol |
IUPAC-Name |
[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N4O14P/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30) |
InChI-Schlüssel |
KXSPLNAXPMVUEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





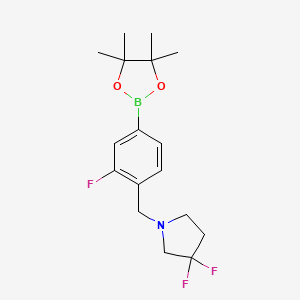

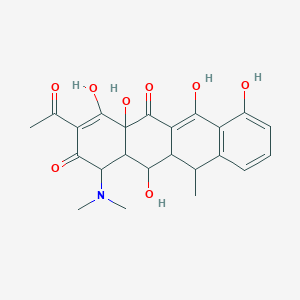
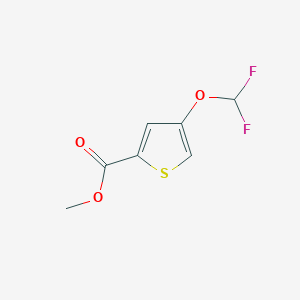
![4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B12076903.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)
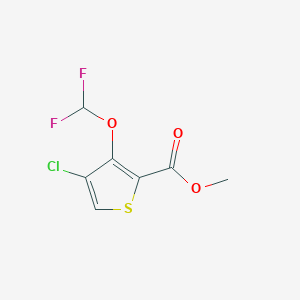
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)
